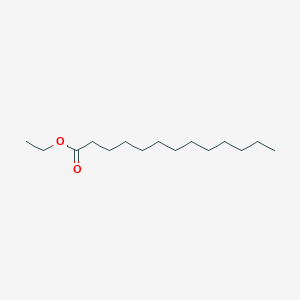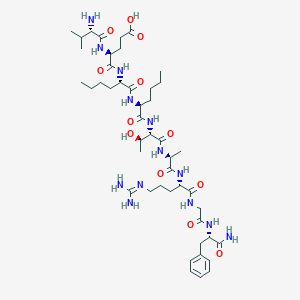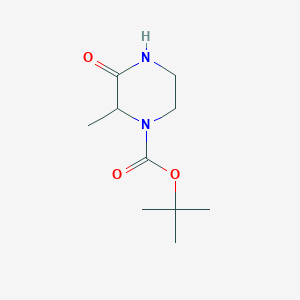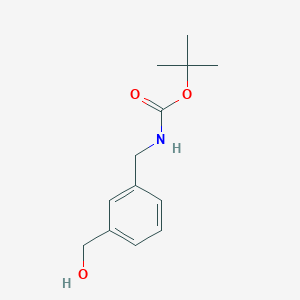
tert-Butyl 3-(hydroxymethyl)benzylcarbamate
概要
説明
The compound tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a chemical intermediate that has been utilized in various synthetic pathways for the production of pharmacologically active molecules. It is characterized by the presence of a tert-butyl carbamate group, which is a common protecting group in organic synthesis due to its stability and ease of removal under acidic conditions.
Synthesis Analysis
The synthesis of related carbamate compounds has been explored in several studies. For instance, an enantioselective synthesis of a benzyl carbamate derivative using an iodolactamization as a key step was reported, highlighting the importance of such intermediates in the synthesis of potent CCR2 antagonists . Another study described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, showcasing their utility as N-(Boc)-protected nitrones and building blocks in organic synthesis . Additionally, the synthesis of tert-butyl carbamate derivatives from L-Serine, with potential cytotoxic activity against human carcinoma cell lines, was achieved through a multi-step process including protection and deprotection strategies .
Molecular Structure Analysis
The molecular structure and vibrational spectra of a related compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, were studied using quantum chemical calculations and spectroscopic methods, providing insights into the electronic and structural properties of tert-butyl substituted compounds . This type of analysis is crucial for understanding the reactivity and interaction of tert-butyl carbamate derivatives.
Chemical Reactions Analysis
Tert-butyl carbamate compounds participate in various chemical reactions. For example, tert-butyl nitrite has been used as a radical initiator for the aerobic cleavage of benzylic C-C bonds, demonstrating the reactivity of tert-butyl groups under metal-free conditions . The versatility of tert-butyl carbamate derivatives is further exemplified by their use in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives can be inferred from studies on similar compounds. The vibrational, UV, NMR, and other spectroscopic analyses provide valuable information on the molecular properties, such as electronic transitions, chemical shifts, and molecular orbitals . Theoretical calculations, such as HOMO-LUMO gap and natural bond orbital (NBO) analysis, contribute to the understanding of the stability and reactivity of these compounds . Additionally, the non-linear optical properties, including dipole moment and polarizability, are important for applications in materials science .
科学的研究の応用
Synthesis and Organic Chemistry Applications tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a category to which tert-Butyl 3-(hydroxymethyl)benzylcarbamate belongs, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds serve as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. They are valuable as building blocks in organic synthesis due to their chemical transformation capabilities (Guinchard, Vallée, & Denis, 2005).
Synthesis of Potent CCR2 Antagonists An efficient enantioselective synthesis method for benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for a series of potent CCR2 antagonists, has been described. This synthesis involves an iodolactamization as a key step, highlighting the importance of tert-Butyl 3-(hydroxymethyl)benzylcarbamate in the development of therapeutic agents (Campbell et al., 2009).
Molecular Structures and Hydrogen-Bond Connectivity The molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, derived from L-serine, exhibit consistent fundamental intermolecular O—H···O and N—H···O hydrogen-bond connectivity. These findings contribute to understanding the structural properties of such compounds in different substitution variations, demonstrating the compound's role in molecular connectivity research (Howie et al., 2011).
Enzymatic Kinetic Resolution in Organic Synthesis The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an intermediate for synthesizing carbocyclic analogues of 2'-deoxyribonucleotides, has been studied for its enzymatic kinetic resolution. This process is essential for the enantioselective synthesis of these analogues, highlighting the compound's significance in advanced organic synthesis and medicinal chemistry (Ober, Marsch, Harms, & Carell, 2004).
特性
IUPAC Name |
tert-butyl N-[[3-(hydroxymethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDFFICIIGQGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383438 | |
| Record name | tert-Butyl {[3-(hydroxymethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(hydroxymethyl)benzylcarbamate | |
CAS RN |
226070-69-5 | |
| Record name | tert-Butyl {[3-(hydroxymethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 226070-69-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

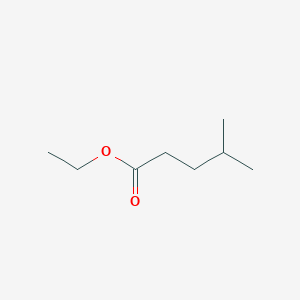
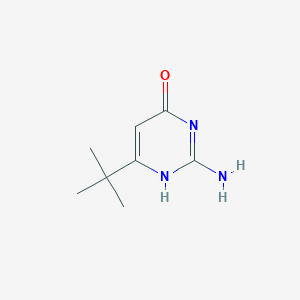
![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B153141.png)
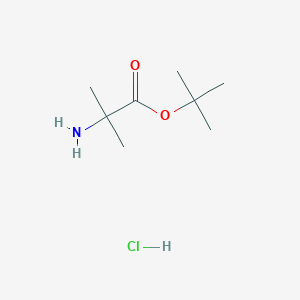
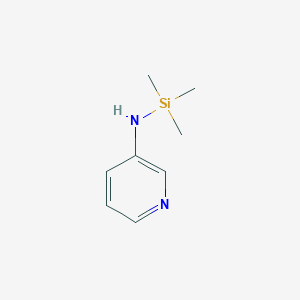
![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B153148.png)
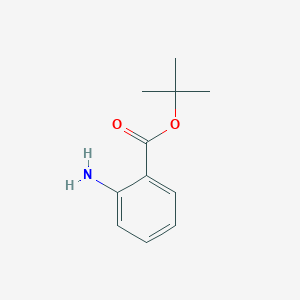
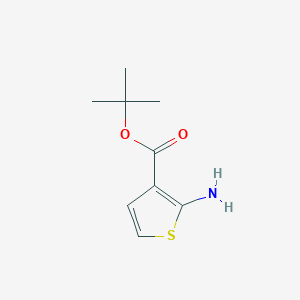
![tert-butyl 2-Bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B153154.png)
![3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B153157.png)
![tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153158.png)
